molecular formula C20H25NO3 B12697074 4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine CAS No. 157846-74-7

4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine

Cat. No.: B12697074
CAS No.: 157846-74-7
M. Wt: 327.4 g/mol
InChI Key: QPNQBXFIPUJHSJ-UHFFFAOYSA-N
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Description

4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine is an organic compound with the molecular formula C20H25NO3 It is a morpholine derivative, characterized by the presence of a methoxyphenoxy group and a phenylpropyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenol with epichlorohydrin to form 4-(3-chloro-2-hydroxypropoxy)anisole. This intermediate is then reacted with phenylmagnesium bromide to yield 4-(3-(4-methoxyphenoxy)-3-phenylpropyl)chloride. Finally, the chloride is treated with morpholine to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the phenylpropyl group results in a cyclohexyl derivative .

Scientific Research Applications

4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenoxy group may facilitate binding to certain receptors, while the phenylpropyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This compound may modulate signaling pathways by acting as an agonist or antagonist at specific receptor sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine is unique due to the presence of both a methoxyphenoxy group and a phenylpropyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

157846-74-7

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

4-[3-(4-methoxyphenoxy)-3-phenylpropyl]morpholine

InChI

InChI=1S/C20H25NO3/c1-22-18-7-9-19(10-8-18)24-20(17-5-3-2-4-6-17)11-12-21-13-15-23-16-14-21/h2-10,20H,11-16H2,1H3

InChI Key

QPNQBXFIPUJHSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(CCN2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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